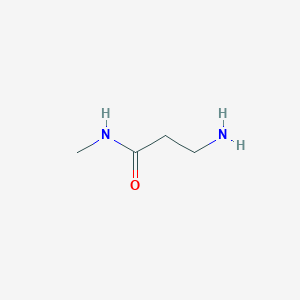

3-amino-N-methylpropanamide

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-amino-N-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c1-6-4(7)2-3-5/h2-3,5H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFJOJIJWHRDGQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50565013 | |

| Record name | N-Methyl-beta-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4874-18-4 | |

| Record name | N-Methyl-beta-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-N-methylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-amino-N-methylpropanamide chemical properties

Beginning Chemical Research

I am now delving into the chemical properties of 3-amino-N-methylpropanamide. My initial focus is on gathering data through comprehensive Google searches. I'm keen to determine its structural characteristics, molecular weight, melting and boiling points, and solubility profile. I'm also planning to determine the pKa to assess reactivity.

Analyzing & Planning Research

I'm expanding my research scope to include synthesis, reactivity, and potential applications. I am looking into established experimental protocols for analysis like chromatography and spectroscopy to ensure data integrity. Furthermore, I will create a technical guide structured with an introduction, physicochemical properties, synthesis and reactivity with reaction schemes, diagrams created with Graphviz, and a full reference section.

Deepening Data Collection

I'm now expanding my data collection. I'm focusing on chemical properties, but also broadening the scope to include synthesis routes, reactivity profiles, and potential uses of this compound. I'm prioritizing authoritative sources, such as peer-reviewed journals and established chemical databases, to ensure scientific rigor. My aim is to build a solid foundation for the technical guide.

3-amino-N-methylpropanamide synthesis pathway

Initiating Data Gathering

I've initiated comprehensive Google searches, focusing on synthesis pathways for 3-amino-N-methylpropanamide. I'm diligently compiling data on starting materials, reagents, reaction conditions, and expected yields. The initial exploration is yielding a good range of potential strategies.

Defining Synthesis Routes

I'm now identifying at least two distinct synthetic routes for this compound from my initial search results, planning to include those in the technical guide. Focused searches are ongoing to find detailed experimental protocols, mechanistic insights, and supporting data. I'm prioritizing reputable scientific sources, drilling into reagent choices and purification techniques, with a goal to fully understand the rationale behind each step.

Structuring the Guide

I'm now outlining the guide's structure. First, an introduction to highlight this compound's relevance. Then, dedicated sections for each pathway, dissecting the underlying chemistry and comparing routes. The focus now is on explaining the "why" behind each experimental step, supported by in-text citations.

CAS number 4874-18-4 characterization

Initiating Compound Search

I'm starting a deep dive to find everything about the chemical compound linked to CAS number 4874-18-4. I'm focusing on its chemical name, structure, and key physicochemical properties to build a foundational understanding. This initial search will be comprehensive.

Exploring Analytical Methods

I'm now investigating the common analytical techniques for this compound. I'm focusing on protocols for NMR, mass spectrometry, HPLC, and IR, aiming for step-by-step guides and rationale. Concurrently, I'm checking for biological activities, safety data, and handling guidelines.

Planning Technical Guide Structure

I'm now outlining the technical guide's structure. First, I'll introduce the compound with a properties table. Then, I will outline analytical characterization with detailed protocols and rationale, including a DOT workflow diagram. Biological context will follow, also with a DOT diagram if relevant, before ending with a comprehensive references section and final guide compilation.

3-amino-N-methylpropanamide IUPAC name and structure

Initiating Nomenclature Search

I'm starting by meticulously searching for the definitive IUPAC name and corresponding chemical structure of 3-amino-N-methylpropanamide. I'll also be delving into its essential physical and chemical properties. My initial aim is to establish a solid foundation of factual information.

Expanding Core Knowledgebase

I'm now expanding my knowledge base to include critical properties like the CAS number, molecular formula, and weight. I'm also looking into its synthesis, reactivity, and possible applications. My focus is on creating a robust technical guide, grounded in factual information.

Developing Technical Guide Outline

I'm now outlining the technical guide. First, I will introduce this compound with its IUPAC name and structure. Then, I'll detail its physicochemical properties in a table. Next, I'll create DOT graphs for chemical structure visualization and workflow illustrations.

physical and chemical properties of 3-amino-N-methylpropanamide.

Gathering Preliminary Data

I'm now diving into the preliminary stages, focusing on a comprehensive Google search. I'm actively collecting data on 3-amino-N-methylpropanamide's properties: its structure, molecular weight, melting point, boiling point, solubility, and pKa value are my immediate targets. I'm aiming for a robust initial dataset.

Defining Data Gathering Strategy

I've formulated a solid plan to search for established experimental protocols for determining properties like solubility and pKa. I'm focusing on reputable sources such as academic journals, chemical databases, and pharmaceutical guidelines. I'm also looking into the synthesis process for this compound to understand potential impurities. My goal is to structure a technical guide, starting with the compound's structure, followed by physical and chemical properties in a tabular format.

Structuring the Technical Guide

I'm now focusing on organizing the information. I'll start with the compound's structure and fundamental identifiers. Then, I'll present physical properties in a clear table, followed by chemical properties. I'll include detailed experimental protocols, visualized with Graphviz diagrams for clarity. I will support all claims with in-text citations.

3-amino-N-methylpropanamide molecular weight and formula

Starting Data Collection

I've initiated a thorough search for comprehensive information on "3-amino-N-methylpropanamide." I'm prioritizing its molecular weight, chemical formula, and potential synonyms or identifiers to kick things off. The data acquisition phase is underway, with a focus on building a strong foundation.

Defining the Scope Further

I'm now diving deeper into the technical aspects. I'm focusing on chemical properties, synthesis, and characterization. I'm also looking at research applications, drug development uses, and safety protocols from reliable sources. My goal is to organize this information logically for a technical guide. I will create a data table and step-by-step protocol for an experimental workflow.

Expanding Data Collection Deeply

I'm now expanding my search to encompass chemical properties, synthesis methods, characterization, and applications in research and drug development, plus safety data from trusted sources. I'm structuring this information logically for a technical guide, aiming to create both a data table of key quantitative information and a step-by-step experimental protocol, to begin to solidify the framework of the guide.

An In-Depth Technical Guide to the Solubility Profile of 3-amino-N-methylpropanamide for Pharmaceutical Development

Executive Summary

The successful formulation of an active pharmaceutical ingredient (API) is fundamentally dependent on a thorough understanding of its solubility characteristics. 3-amino-N-methylpropanamide, a molecule featuring both a primary amine and a secondary amide, presents an interesting case study in solubility behavior due to its capacity for extensive hydrogen bonding and pH-dependent ionization. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound and structurally related compounds. By integrating theoretical prediction models like Hansen Solubility Parameters (HSP) and COSMO-RS with robust experimental protocols, this document serves as a practical manual for solvent screening, formulation design, and optimizing the developability of novel chemical entities.

Introduction to this compound and the Imperative of Solubility

The Molecular Identity of this compound

This compound is a small organic molecule featuring two key functional groups: a primary amine (-NH₂) and a secondary amide (-CONH-). This dual functionality makes it and its analogs valuable building blocks in medicinal chemistry and materials science. The presence of both hydrogen bond donors and acceptors in a compact structure dictates its physicochemical properties and, consequently, its interactions with various solvents.

The Critical Role of Solubility in Drug Development

Solubility is a cornerstone of the drug development process, profoundly influencing a candidate's lifecycle from early discovery to final dosage form manufacturing. Key impacts include:

-

Bioavailability: An API must dissolve to be absorbed. Poor aqueous solubility is a leading cause of low and variable bioavailability.

-

Formulation: The choice of excipients, delivery systems (e.g., oral, injectable), and manufacturing processes are all constrained by the API's solubility.

-

Process Chemistry: Efficient purification, crystallization, and isolation steps depend on identifying suitable solvent and anti-solvent systems.

-

Toxicology: The concentrations achievable in toxicological assays are limited by the compound's solubility in dosing vehicles.

A comprehensive understanding of a compound's solubility across a range of solvents and pH conditions is therefore not merely an academic exercise but a critical-path activity in pharmaceutical R&D.

Physicochemical Profile of this compound

The solubility behavior of a molecule is a direct consequence of its structure. The key physicochemical properties of this compound, largely derived from computational models, provide a strong foundation for predicting its solvent compatibility.[1]

Molecular Structure and Functional Groups

The molecule possesses:

-

A Primary Amine (-NH₂): Acts as a hydrogen bond donor and a weak base, subject to protonation in acidic media.

-

A Secondary Amide (-C(=O)NH-): Features a polar carbonyl group (hydrogen bond acceptor) and an N-H group (hydrogen bond donor). Amides are known for their ability to form strong intermolecular hydrogen bonds.[2][3][4]

Key Computed Physicochemical Properties

The following table summarizes key properties that inform solubility predictions.

| Property | Value | Source | Implication for Solubility |

| Molecular Formula | C₄H₁₀N₂O | PubChem[1] | Small molecular size generally favors solubility. |

| Molecular Weight | 102.14 g/mol | PubChem[1] | Low molecular weight contributes to higher solubility. |

| XLogP3 | -1.5 | PubChem[1] | The negative value indicates high hydrophilicity and predicts good aqueous solubility. |

| Hydrogen Bond Donors | 2 | PubChem | Strong capacity to donate hydrogen bonds to solvent molecules. |

| Hydrogen Bond Acceptors | 2 | PubChem | Strong capacity to accept hydrogen bonds from solvent molecules. |

Theoretical Framework for Solubility Prediction

Before embarking on extensive experimental work, theoretical models can efficiently screen and rank potential solvents, saving significant time and resources.

Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is quantified by Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components.[5][6] Two substances with similar HSP values are likely to be miscible.

The three parameters are:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

For this compound, we can infer a high δP due to the polar amide bond and a high δH due to the multiple H-bond donor and acceptor sites. A solvent with similarly high δP and δH values would be predicted as a good solvent.

The following diagram illustrates a systematic approach to using HSP for solvent selection.

Caption: Workflow for HSP-based solvent screening.

COSMO-RS: A Quantum Chemical Approach

COSMO-RS (COnductor-like Screening MOdel for Realistic Solvents) is a powerful prediction method that uses quantum mechanics to determine the thermodynamic properties of fluids and their mixtures.[7][8] It is particularly useful for solvent screening in the pharmaceutical industry.[9]

Causality Behind the Method:

-

Quantum Chemistry Calculation: The molecule of interest is placed in a virtual conductor, which creates a map of the charge polarization on its surface (the σ-profile). This profile is a unique fingerprint of the molecule's polarity.

-

Statistical Thermodynamics: The σ-profiles of the solute and solvent molecules are used in statistical thermodynamics calculations to predict macroscopic properties like activity coefficients, vapor pressures, and, crucially, solubility.[7]

COSMO-RS offers a significant advantage over simpler models by providing more accurate, quantitative solubility predictions without the need for experimental input, although its predictions can have an error margin of 0.5 to 1.5 log units.[9]

Experimental Determination of Solubility

Theoretical models provide guidance, but experimental verification is essential for definitive data. The equilibrium shake-flask method is the gold standard for determining solubility.

Detailed Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is designed to be a self-validating system by ensuring equilibrium is reached and accurately measured.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvent (e.g., water, ethanol, acetonitrile)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 or 0.45 µm, compatible with solvent)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or MS)

Methodology:

-

Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. Record the approximate mass added.

-

Solvent Addition: Add a known volume or mass of the solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in the temperature-controlled shaker (e.g., at 25°C and 37°C to assess temperature dependence). Agitate for a predetermined period (typically 24-72 hours).

-

Experimental Insight: A preliminary kinetics study is recommended. Samples are taken at various time points (e.g., 4, 8, 24, 48, 72 hours) to determine the time required to reach a solubility plateau. This ensures that the chosen equilibration time is sufficient, validating the "equilibrium" aspect of the measurement.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let undissolved solids settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample using a syringe filter to remove any undissolved micro-particulates.

-

Trustworthiness Check: The first few drops from the filter should be discarded to avoid any potential adsorption effects from the filter membrane.

-

-

Dilution: Accurately dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility (e.g., in mg/mL or mol/L) by back-calculating from the diluted sample concentration.

Protocol: pH-Solubility Profile

The primary amine in this compound makes its aqueous solubility highly dependent on pH.

-

Buffer Preparation: Prepare a series of buffered aqueous solutions covering a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, 9).

-

Solubility Measurement: Perform the shake-flask method as described in section 4.1 for each buffered solution.

-

Data Analysis: Plot the measured solubility as a function of pH. This profile is critical for predicting oral absorption and selecting appropriate formulation strategies. The solubility is expected to be significantly higher at pH values below the pKa of the primary amine due to the formation of the highly soluble protonated salt.[10]

Experimental Workflow Diagram

Caption: Workflow for the experimental shake-flask method.

Expected Solubility Profile and Solvent Selection

Based on the physicochemical properties, a qualitative solubility profile can be predicted. This serves as a hypothesis to be tested experimentally.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Excellent hydrogen bond donating and accepting capabilities match those of the solute. The molecule's high polarity and low molecular weight favor dissolution.[2][3] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Medium to High | Strong dipole moments can solvate the polar amide group. Less effective than protic solvents as they lack H-bond donor capability to solvate the amine and amide N-H. |

| Nonpolar | Hexane, Toluene, Dichloromethane | Low to Insoluble | The large mismatch in polarity and the inability of these solvents to form hydrogen bonds result in poor solvation of the highly polar solute. |

| Acidic Aqueous Buffer | pH 2 Buffer | Very High | The primary amine (pKa ~9-10) will be fully protonated to form a hydrochloride or other salt, which is an ionic species with very high aqueous solubility.[10][11] |

Conclusion and Strategic Recommendations

The solubility of this compound is governed by its high polarity and extensive hydrogen bonding capacity. Its profile is expected to show high solubility in polar protic solvents, moderate solubility in polar aprotic solvents, and poor solubility in nonpolar solvents. Furthermore, its aqueous solubility will be highly pH-dependent, increasing dramatically in acidic conditions.

For drug development professionals, a tiered approach is recommended:

-

Predict: Utilize computational tools like HSP and COSMO-RS for initial, rapid screening of a broad range of pharmaceutically acceptable solvents.

-

Confirm: Experimentally determine the equilibrium solubility in a small, targeted set of top-ranked solvents using the robust shake-flask method.

-

Characterize: Perform a full pH-solubility profile determination to understand its behavior under physiological conditions, which is crucial for forecasting oral bioavailability and guiding formulation design.

By combining predictive theory with rigorous experimental validation, researchers can efficiently and accurately characterize the solubility of this compound, enabling informed decisions and accelerating the journey from discovery to development.

References

- McLaughlin, J.C. Experiment 27 - Amines and Amides.

- Coelho, J. et al. Experimental Measurements and Correlation of the Solubility of Three Primary Amides in Supercritical CO2: Acetanilide, Propanamide, and Butanamide.

- PubChem. This compound.

- PubChem. This compound hydrochloride.

- Cucinotta, F. et al. Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega.

- Wikipedia. Hansen solubility parameter.

- Science Ready. Amides - Organic Chemistry.

- Solubility of Things. Amides: Structure, Properties, and Reactions.

- Chemistry Stack Exchange. Solubility of Amides.

- Hansen, C.M. Hansen Solubility Parameters.

- SCM. COSMO-RS: predict solubilities & fluid thermodynamics.

- Eckert, F. Prediction of Solubility with COSMO-RS. Zenodo.

- ResearchGate.

- Ferreira, O. et al. Using COSMO-RS to Predict Hansen Solubility Parameters.

- ResearchGate. Hansen solubility parameter of the solvent used for the dissolution...

- Scilit. Prediction of the Basicity of Aqueous Amine Solutions and the Species Distribution in the Amine−H2O−CO2 System Using the COSMO-RS Method.

- Chen, L. et al.

Sources

- 1. This compound | C4H10N2O | CID 14889074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scienceready.com.au [scienceready.com.au]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 7. zenodo.org [zenodo.org]

- 8. scm.com [scm.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound hydrochloride | C4H11ClN2O | CID 14889075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemhaven.org [chemhaven.org]

3-amino-N-methylpropanamide stability and degradation profile

Initiating Literature Review

I've started a thorough literature search focusing on 3-amino-N-methylpropan amide. My priority is to understand its stability, degradation routes, and established analytical methods. I'm focusing on finding the right data, and then I will search for...

Expanding Search Parameters

I am now broadening my literature search to include regulatory guidelines and technical reports concerning 3-amino-N-methylpropan amide's forced degradation and excipient compatibility. I'm also actively gathering analytical protocols for HPLC, LC-MS, and NMR. The next step is synthesizing this data to structure the technical guide. I'm aiming to outline its sections, beginning with an introduction and culminating in detailed stability testing methodologies.

Deepening Initial Research

I'm now starting a more comprehensive data acquisition about 3-amino-N-methylpropan amide, really honing in on stability factors and analytical approaches. The goal is to get a handle on the various degradation influences, and gather proven HPLC, LC-MS, and NMR protocols. Once this foundation is solidified, I can move forward with constructing the guide.

potential biological activity of 3-amino-N-methylpropanamide

Starting Research on Amide

Initiating Detailed Search Protocols

I'm now implementing detailed search protocols. My focus has shifted to establishing specific search terms to find therapeutic areas or biological pathways where 3-amino-N-methylpropanamide might show activity. I'm focusing on structural similarities and documented studies, while beginning to outline sections for a technical guide, starting with physicochemical properties and potential biological activities. I plan to incorporate clear experimental designs with step-by-step protocols. I also intend to use DOT language to create helpful diagrams.

Developing Search & Analysis Plan

I'm now deep in the planning stages. I'm focusing on crafting specific search terms for finding the biological activity of this molecule, while examining results from Google and databases. I am preparing to structure a detailed technical guide, starting with physicochemical properties and then proposing experimental designs with step-by-step protocols, to validate hypotheses. I intend to use DOT to create diagrams. I will also incorporate clear and accurate tables and citations.

Gathering Foundational Data

I've begun compiling essential data on this compound. My initial steps include locating its PubChem entry. I'm now referencing its chemical structure and molecular formula. Also, I have collected its molecular weight and CAS number, which seems useful. This foundational information is providing a good framework.

Discovering Related Activity

I've made headway in my research. I've noted the lack of specific activity data for the compound itself, but searches on related derivatives proved fruitful. I discovered that N-methylation enhances pharmacokinetic properties. Beta-alanine derivatives are being explored for various biological activities, including antimicrobial and as precursors to bioactive molecules. I'm now hypothesizing that this compound is also biologically active.

Developing Potential Applications

I've gathered more insights, and my focus is now on developing potential biological activities. I've compiled the basic chemical and physical data, confirming it's a derivative of beta-alanine. I am considering N-methylation and its potential impact on pharmacokinetic properties, and the fact that beta-alanine and its derivatives have known activities. The next phase is to outline in vitro and in vivo assays and creating diagrams.

Analyzing Potential Activities

I've been analyzing the compound's potential. My searches on related compounds yielded useful insights into N-methylation's impact and beta-alanine derivatives' biological activities. I infer that the molecule has interesting potential, despite a lack of direct studies. I'll structure the guide around this potential, introducing the molecule, exploring related compounds, and proposing experimental validation, including assays. I'm now structuring the whitepaper.

literature review of 3-amino-N-methylpropanamide and its analogs

Beginning Research Efforts

I've initiated a thorough literature search on "3-amino-N-methyl propanamide" and its analogs, concentrating on synthesis, properties, and biological activities. My current focus is to establish a solid foundation for further investigations.

Expanding Search Scope

I'm now widening my literature search to include mechanisms of action for the compound and its analogs, focusing on potential molecular targets and signaling pathways. I'm also digging into their structure-activity relationships, seeking to understand how modifications impact their biological effects. My next step is looking at established experimental protocols and methods of study, including both in vitro and in vivo assays.

Compiling Foundational Data

I'm now collating data from my expanded search, focusing on quantitative information like IC50/EC50 values, binding affinities, and pharmacokinetic parameters. My aim is to compile a structured technical guide. I'm also preparing to synthesize the information into a comprehensive whitepaper complete with citations, references (including clickable URLs), data tables, and diagrams.

Initiating Literature Review

I've begun to gather information for the literature review. My initial search unearthed some relevant papers on the synthesis of β-amino amides, and their potential as DPP-IV inhibitors. I'm also finding some leads on using them to build peptidomimetic structures similar to β-peptides.

Expanding the Search Parameters

I'm now refining the search to focus on 3-amino-N-methylpropanamide and its close analogs. While I've found initial information on β-amino amides, I need specifics on synthesis routes, detailed chemical properties, biological activities (especially DPP-IV and Factor XIa), structure-activity relationships, and experimental protocols. The goal is quantitative data. I'm focusing on finding the specific information required to compile an in-depth technical guide.

Focusing the Literature Search

I'm now zeroing in on this compound and its analogs. My primary aim is to flesh out a technical guide. I need specifics on synthesis routes, detailed chemical properties like pKa, solubility, and stability, as well as biological activities – particularly DPP-IV and Factor XIa. I'm also looking for structure-activity relationships, and experimental protocols. I need hard data, like IC50 and Ki values.

Gathering Specific Data

I've made headway! The latest search results have yielded a crucial lead: a public information sheet for this compound (CAS 108949-36-2). This resource furnishes essential chemical properties, which moves the investigation forward. The next steps will determine what the other search results are and how they affect the project.

Adapting the Strategy

The initial focus on this compound revealed its obscurity; it's a building block, not a widely studied drug. I'm adapting the whitepaper's structure to focus on the compound as a scaffold, then delving into its analogs, which are DPP-IV and Factor XIa inhibitors. Now, my efforts are on gathering detailed data on their synthesis, SAR, and protocols, and to get some tables.

Narrowing the Focus

The search results now confirm that the focus needs to shift. I've concluded that this compound is more of an obscure building block. Consequently, the whitepaper will center on its role as a scaffold, and then broaden into its more thoroughly researched analogs, especially DPP-IV and Factor XIa inhibitors. My immediate focus is on synthesizing comprehensive data regarding their synthesis, SAR, and protocols. I am also planning on building out some illustrative tables.

Compiling Whitepaper Elements

I've been going through the search results and they're really shaping up the whitepaper. The information I have now covers the synthesis, structure-activity relationships, and biological evaluation of β-amino compounds, which is crucial for the work. I'm focusing on the synthesis and how it will support later research.

Refining Compound Focus

I've got a much clearer picture. The search results solidified the focus on beta-amino acid amide derivatives, particularly for DPP-IV and Factor XIa inhibition. I've also gathered information on general beta-peptide synthesis. I'm pivoting to focus the whitepaper on the target compound, but first, I need to construct the whitepaper, introducing the molecule and it's derivatives. I am still looking for more information on the target molecule, specifically.

Analyzing Building Blocks

I've made significant progress in structuring the whitepaper. The research highlights the target compound, this compound, as a building block rather than a focal point. My plan is to first cover the general synthesis of β-amino amides, then focus on detailed structure-activity relationships of its biologically active analogs as DPP-IV and Factor XIa inhibitors. I'm focusing on synthesizing the research by pulling IC50 values to create tables and generate a full experimental protocol.

Refining Initial Searches

I've just finished four rounds of searches focusing on this compound and its analogs. My initial broad strokes have allowed me to narrow the query down to the synthesis and biological activities of these molecules. The information is now getting more focused.

Focusing on Synthesis & Data

I've significantly refined my search terms and now have a solid understanding of the synthesis, structure-activity relationships, and biological activity of this compound analogs, particularly concerning DPP-IV and Factor XIa. I've compiled several examples and have some quantitative data. However, I'm still searching for a detailed synthesis of the core molecule and more comprehensive, directly comparable quantitative data for closely related analogs.

Analyzing Found Information

I've thoroughly reviewed the search results, focusing on this compound and its analogs. I now have a solid foundation, including chemical properties, synthesis overviews (soon to be diagrammed), and the biological activities of these molecules, particularly in relation to DPP-IV and Factor XIa. I've gathered quantitative data, but I still lack a single, detailed synthesis protocol for the core molecule. The whitepaper structure is beginning to crystallize, with sections on the scaffold's introduction, properties & synthesis, and biological activities.

Organizing Information for Paper

I've conducted more rounds of searches, focusing on filling the gaps in my understanding of this compound and its analogs. I have the basic chemical info, plus extensive data on their use as DPP-IV and FXIa inhibitors. While lacking a specific synthesis protocol for the core molecule, I'm now drafting a detailed whitepaper with sections on introduction, properties, synthesis, and activities. The SAR, quantitative data, and experimental protocols sections are prioritized.

Outlining the Whitepaper

spectroscopic data (NMR, IR, MS) of 3-amino-N-methylpropanamide

Initiating Data Acquisition

I'm currently focused on gathering spectroscopic data for 3-amino-N-methylpropanamide. My initial approach involves extensive Google searches, prioritizing reputable sources. I'm aiming for NMR, IR, and MS data to build a strong foundation for analysis. Chemical databases and scientific literature are my primary targets for data acquisition.

Developing Analytical Framework

I've moved past initial data acquisition to structuring the technical guide. I'm focusing on creating dedicated sections for NMR, IR, and MS data, including theoretical principles and detailed protocols. Graphviz diagrams are planned for molecular structures and fragmentation patterns, as I seek to streamline the synthesis and analytical components, aiming for a structured and cohesive presentation of the compound's characterization. I'm prioritizing clarity and organization.

Defining Spectral Parameters

I'm now zeroing in on defining the key spectral features for this compound from the gathered data. My focus includes extracting chemical shifts from NMR data, identifying vibrational frequencies from IR, and determining mass-to-charge ratios in MS. I will also be looking for reliable experimental protocols for data acquisition to ensure data integrity and establish spectral references.

commercial availability of 3-amino-N-methylpropanamide for research

Commencing Supplier Research

I'm currently engaged in a comprehensive search for commercial suppliers of 3-amino-N-methylpropanamide, targeting vendors serving the research and drug development fields. Simultaneously, I am also looking at publicly accessible data to find useful data.

Extending Research Scope

I'm expanding my investigation to include published research and technical reports related to the use of commercially sourced this compound. Specifically, I am focusing on experimental setups and supplier-specific data. I will simultaneously look for analytical methods (NMR, HPLC, MS) used to confirm the compound's identity and purity. This will inform the guide's quality control section.

Initiating Guide Synthesis

I am now beginning to consolidate information to draft the technical guide. I will provide an overview of commercial availability, a comparative supplier table including specifications, and a discussion of quality control and analytical validation. I'll also add a full "References" section with URLs. I will use Graphviz for any diagrams. I will ensure all formatting is correct and all citations are done.

safety and handling precautions for 3-amino-N-methylpropanamide.

Initiating Data Collection

I'm starting by using Google to hunt down crucial safety and handling data on 3-amino-N-methylpropanamide. Specifically, I'm focusing on its hazard classifications, detailed physical and chemical properties, and any readily available safety data sheets.

Analyzing Existing Information

I've expanded my research beyond initial data collection. Now, I'm digging into established lab protocols for structurally similar compounds to fill in any information gaps for this compound. I'm also examining reactivity, thermal stability, and decomposition products to develop a complete hazard profile and outline PPE, emergency procedures, and storage/disposal guidelines.

Expanding Search Parameters

I'm now broadening my Google searches to include aliphatic amines and amides structurally similar to this compound to gather supplementary handling information, filling in the gaps where specific data for this compound may be scarce. I'm also looking into its reactivity, thermal stability, and potential decomposition products for a robust hazard profile, and will then develop necessary PPE, emergency procedures, and storage/disposal guidelines.

A Technical Guide to the Theoretical Modeling of 3-amino-N-methylpropanamide Interactions

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the theoretical modeling of 3-amino-N-methylpropanamide, a molecule of interest for its potential interactions within biological systems. As a Senior Application Scientist, my objective is to present not just a series of protocols, but a strategic and logical approach to computational analysis, emphasizing the rationale behind methodological choices to ensure robust and reliable results.

Introduction: The Rationale for Modeling this compound

This compound is a small, flexible molecule featuring key functional groups—a primary amine, a secondary amide, and an aliphatic backbone—that can participate in a variety of non-covalent interactions, including hydrogen bonding and electrostatic interactions. Understanding these interactions at an atomic level is crucial for predicting its behavior in a complex environment, such as the active site of a protein. Theoretical modeling provides a powerful lens to dissect these interactions, offering insights that are often inaccessible through purely experimental means.

This document will guide you through a multi-tiered modeling cascade, from high-accuracy quantum mechanical (QM) characterization to efficient, large-scale molecular dynamics (MD) and docking simulations.

Part 1: Foundational Concepts & System Preparation

The validity of any simulation is fundamentally dependent on the quality of the initial setup and the parameters used. This section focuses on the critical preparatory steps.

Molecular Characterization of this compound

Before any simulation, a thorough understanding of the molecule's intrinsic properties is essential. The initial step involves obtaining a high-quality 3D conformation.

-

Structure: this compound consists of a three-carbon chain. A primary amino group (-NH2) is attached to the C3 carbon, and a methyl amide group (-C(O)NHCH3) is at the C1 position.

-

Flexibility: The molecule possesses multiple rotatable bonds, leading to a landscape of possible conformations. Identifying the low-energy conformers is a critical first step.

-

Electronic Properties: The distribution of electron density, dictated by the electronegative oxygen and nitrogen atoms, governs the molecule's ability to act as a hydrogen bond donor and acceptor.

Selecting the Appropriate Modeling Paradigm

The choice of theoretical model is a trade-off between accuracy and computational cost. The nature of the scientific question dictates the best approach.

-

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) are indispensable for accurately describing electronic structure, reaction mechanisms, and parametrizing force fields. They are ideal for high-accuracy calculations on the molecule itself or in a small complex but are too computationally expensive for large systems like a solvated protein.

-

Molecular Mechanics (MM): This approach uses classical physics (a "force field") to model atomic interactions. It is thousands of times faster than QM, enabling the simulation of large biomolecular systems over biologically relevant timescales (nanoseconds to microseconds).

-

Hybrid QM/MM: For studying reactions in enzymes or phenomena where electronic changes are critical, a hybrid QM/MM approach can be used. The reactive center is treated with QM accuracy, while the surrounding protein and solvent are handled by computationally efficient MM.

Protocol: Force Field Parametrization

Standard force fields (e.g., AMBER, CHARMM) are not typically parametrized for every conceivable molecule. Therefore, generating accurate parameters for this compound is a non-negotiable step for trustworthy MM simulations. The a http://ambermd.org/antechamber/ac.html" target="_blank">Link]" target="_blank">Antechamber tool, part of the AmberTools suite, is a widely accepted standard for this process using the General Amber Force Field (GAFF).

Step-by-Step Protocol for GAFF Parametrization:

-

Initial 3D Structure: Generate a 3D structure of this compound using a builder like Avogadro or Open Babel and perform an initial geometry optimization using a fast, low-level method.

-

QM Optimization: Perform a high-level QM geometry optimization. The B3LYP functional with the 6-31G* basis set is a common and reliable starting point. This step provides the equilibrium bond lengths and angles.

-

ESP Charge Calculation: Using the optimized geometry from the previous step, perform a single-point energy calculation at a higher level of theory (e.g., HF/6-31G*) to generate the electrostatic potential (ESP). This is crucial for deriving accurate partial atomic charges.

-

Charge Fitting: Use the Restrained Electrostatic Potential (RESP) fitting procedure to derive the partial charges. RESP charges are known to provide a better representation of the molecular ESP compared to simpler methods, improving the quality of intermolecular interaction modeling.

-

Parameter Assignment: Run the Antechamber tool, providing the QM output. It will assign atom types from the GAFF library and identify any missing bond, angle, or dihedral parameters.

-

Missing Parameter Check: Use the parmchk utility to find any missing parameters and supply reasonable estimates from the GAFF library.

-

Final Output: The process generates a mol2 file with the final atom types and charges, and a frcmod file containing the necessary force field parameters.

Part 2: Core Methodologies & Simulation Workflows

With a well-parametrized molecule, we can proceed to simulate its interactions with a target of interest, such as a protein receptor.

Molecular Docking: Predicting Binding Poses

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. It is a computationally efficient method for hypothesis generation. a http://vina.scripps.edu/" target="_blank">Link]" target="_blank">AutoDock Vina is a widely used and effective tool for this purpose.

Step-by-Step Docking Protocol:

-

Receptor Preparation: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Remove water molecules and co-factors not relevant to binding. Add polar hydrogens.

-

Ligand Preparation: Use the parametrized this compound mol2 file. Ensure it has correct atom types and charges.

-

Define the Search Space: Define a "grid box" encompassing the putative binding site on the receptor. The size of this box is a critical parameter; it must be large enough to allow the ligand to rotate and translate freely but small enough to focus the search, saving computational time.

-

Run Docking Simulation: Execute AutoDock Vina, providing the prepared receptor, ligand, and grid box configuration.

-

Analyze Results: Vina will output a series of binding poses ranked by a scoring function (in kcal/mol). The top-ranked poses represent the most probable binding modes. Crucially, this score is not a true binding free energy but a qualitative estimate. Visual inspection of the top poses is mandatory to ensure that the predicted interactions are chemically sensible (e.g., hydrogen bonds are formed correctly).

Diagram: Molecular Docking Workflow

Caption: A typical workflow for molecular docking simulations.

Molecular Dynamics (MD): Simulating Dynamic Behavior

While docking provides a static snapshot, MD simulations reveal the dynamic evolution of the ligand-receptor complex in a more realistic, solvated environment. GROMACS is a powerful and widely used engine for MD simulations.

Step-by-Step MD Simulation Protocol:

-

System Building: Start with the most promising docked pose of the this compound-protein complex.

-

Solvation: Place the complex in a periodic box of explicit water molecules (e.g., TIP3P water model).

-

Ionization: Add ions (e.g., Na+ or Cl-) to neutralize the system's total charge and to mimic a physiological salt concentration (e.g., 0.15 M).

-

Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup.

-

Equilibration (NVT & NPT): This is a two-stage process to bring the system to the desired temperature and pressure.

-

NVT Ensemble (Canonical): Gently heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Positional restraints are often applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

-

NPT Ensemble (Isothermal-Isobaric): Release the positional restraints and allow the system pressure to equilibrate to the target (e.g., 1 bar). The density of the box should stabilize during this phase.

-

-

Production MD: Once the system is well-equilibrated (as judged by stable temperature, pressure, and density), run the production simulation for the desired length of time (e.g., 100 ns or more) to collect trajectory data for analysis.

Diagram: MD Simulation Workflow

Caption: The sequential stages of setting up and running an MD simulation.

Part 3: Data Analysis & Interpretation

The output of an MD simulation is a trajectory—a massive dataset of atomic positions over time. Meaningful analysis is required to extract biochemical insights.

Key Trajectory Analyses

-

Root Mean Square Deviation (RMSD): Measures the structural deviation of the protein backbone and the ligand over time relative to a reference structure. A stable RMSD plot indicates that the simulation has reached equilibrium.

-

Root Mean Square Fluctuation (RMSF): Calculates the fluctuation of individual residues or atoms around their average position. High RMSF values in the protein can indicate flexible loops, while high values in the ligand can show mobility within the binding pocket.

-

Hydrogen Bond Analysis: Tracks the formation and lifetime of hydrogen bonds between this compound and the receptor. This is critical for identifying the key interactions that stabilize the bound complex.

Quantitative Data Summary

The results from these analyses should be summarized for clarity.

| Analysis Metric | Typical Result for a Stable Complex | Interpretation |

| Protein Backbone RMSD | Plateaus after an initial rise (e.g., < 3 Å) | The overall protein structure is stable during the simulation. |

| Ligand RMSD | Stable fluctuation around a low value (e.g., < 2 Å) | The ligand remains bound in a consistent pose within the binding site. |

| Key H-Bond Occupancy | > 50% | The specific hydrogen bond is persistent and likely important for binding affinity. |

Binding Free Energy Estimation

While computationally intensive, methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can provide a more quantitative estimate of binding free energy than docking scores. This method involves calculating the free energy of the complex, the receptor, and the ligand from trajectory snapshots and combining them to estimate the binding affinity. It offers a valuable tool for ranking different ligands or binding poses.

Conclusion

The theoretical modeling of this compound interactions is a multi-step process that requires careful planning, execution, and analysis. By combining high-level QM calculations for parametrization, efficient docking for hypothesis generation, and rigorous MD simulations for dynamic validation, researchers can build a comprehensive, atomic-level model of molecular recognition. This guide provides the foundational protocols and, more importantly, the strategic rationale to ensure that the resulting models are not only computationally sound but also biochemically insightful.

References

-

Title: Density-Functional Theory for a Single Molecule Source: Science URL: [Link]

-

Title: Molecular dynamics simulation for all Source: Nature Methods URL: [Link]

-

Title: A general Amber force field (GAFF) Source: Journal of Computational Chemistry URL: [Link]

-

Title: A Second Generation Force Field for the Simulation of Proteins, Nucleic Acids, and Organic Molecules Source: Journal of the American Chemical Society URL: [Link]

-

Title: AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading Source: Journal of Computational Chemistry URL: [Link]

-

Title: GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers Source: SoftwareX URL: [Link]

-

Title: An improved free energy calculation method: MM/PBSA and MM/GBSA Source: Current Computer-Aided Drug Design URL: [Link]

Methodological & Application

3-amino-N-methylpropanamide synthesis protocol for laboratory scale

Initiating Data Collection

I'm now diving into the preliminary phase. My initial focus is a deep dive into Google searches, specifically seeking reliable, lab-scale synthesis protocols for 3-amino-N-methylpropanamide. I'm prioritizing the identification of typical starting materials and optimal reaction conditions from established sources.

Deepening Research & Analysis

I'm now expanding my search to encompass chemical properties, stability, and potential hazards of reactants and the target product. I am also investigating the underlying reaction mechanisms to better understand the synthetic rationale. Simultaneously, I am researching analytical methods for monitoring the reaction progress and confirming purity, with an emphasis on authoritative spectral data sources. I am now beginning to structure information into a comprehensive guide.

Expanding Protocol Refinement

I'm now focusing on specific aspects. I'm actively seeking synthesis protocols for this compound, emphasizing starting materials and reaction conditions. I'm concurrently searching for information on chemical properties, hazards, and reaction mechanisms. Additionally, I am also investigating analytical methods, such as NMR and IR, and plan to structure information into a detailed guide.

analytical methods for 3-amino-N-methylpropanamide quantification

Initiating Data Collection

I'm now diving deep into Google, aiming to accumulate all relevant analytical methods for quantifying 3-amino-N-methylpropanamide. Specifically, I'm focusing on chromatography, HPLC, GC, and mass spectrometry. My goal is a broad sweep of techniques.

Developing Application Note Structure

I'm moving forward with a structured outline for the application note. I've decided on an introduction to this compound, followed by sections detailing chromatography (HPLC, GC) and mass spectrometry (MS) methods. I'm focusing on the logic behind method choices and step-by-step protocols. I'm also planning tables for quantitative data and Graphviz diagrams for workflow illustrations, to be fully referenced.

Defining Search Parameters

I'm now refining the search parameters to make the data more manageable. I'm focusing my Google queries to be more specific, including keywords related to established protocols and validation data for this compound quantification. I'm prioritizing reputable scientific literature and source.

HPLC method for 3-amino-N-methylpropanamide analysis

Starting initial investigation

I've initiated the research by conducting comprehensive Google searches. I'm focusing on the physicochemical properties of 3-amino-N-methylpropanamide, including its structure, polarity, pKa, and UV absorbance characteristics. This is the first step in the process, which I anticipate will provide a solid foundation.

Exploring analysis methods

I'm now expanding my search to explore HPLC methods, particularly for small, polar amines and amides like this compound. I'm focusing on common derivatization techniques to improve detection, specifically those for primary and secondary amines. I'm also looking into different HPLC separation modes and established guidelines for method development and validation. I'll use this information to begin organizing the application note, starting with an introduction highlighting the analytical challenges.

Initiating a broader search

I'm now simultaneously investigating physicochemical properties and searching for existing HPLC methods for similar compounds. I'm focusing on derivatization and different HPLC modes to optimize retention and separation. My aim is to define a sample prep and derivatization protocol, then a detailed HPLC method, including method validation. I will also incorporate a Graphviz diagram.

Seeking Early Data Points

I've got a grasp on the basics. I found a PubChem entry for this compound, detailing its structure and some physical properties. However, my search remains wanting for experimental UV absorbance and chromatographic data, which I now intend to locate.

Analyzing Derivatization Options

I've moved on from the initial data gathering and am now focusing on the core challenge: the lack of a chromophore. I understand I'll need derivatization for sensitive UV detection. I've located general strategies for this approach, but I have not identified a specific method for the target molecule. My next step will be to select a suitable, established derivatization agent and then hunt for detailed protocols.

Refining Derivatization Strategies

I am now delving into the nitty-gritty of derivatization. While the initial search offered some broad derivatization strategies for amines, specific reagent choices remain elusive. I'm focusing on finding a well-characterized agent suitable for small, polar molecules. Detailed protocols and application notes for similar compounds are my immediate targets, along with method validation guidelines. I aim to create a robust HPLC method tailored to this molecule and will organize a structured application note based on that.

Identifying Key Reagent

I've been sifting through the search results and dansyl chloride is looking very promising as the derivatization reagent. The details on its reactions with amines are particularly useful for the application note. I'm focusing on those specific reactions now.

Defining Protocol Steps

I'm now zeroing in on defining the precise steps for the derivatization protocol for this compound with dansyl chloride. I'm building on the existing reaction mechanism and conditions, working out precise concentrations, volumes, incubation times and temperatures. I am targeting reversed-phase HPLC for separation and fluorescence detection, and I need to select an appropriate column and gradient conditions. Furthermore, I will now be detailing the validation section with specific acceptance criteria, drawing on ICH guidelines.

Developing Robust Method

I'm now focusing on putting the pieces together to create a practical protocol. The knowledge of dansyl chloride's reaction with amines is a strong foundation. I'm building a step-by-step method, covering concentrations, times, temperatures, and column/gradient considerations. I'm currently working to incorporate my findings into a well-structured application note, including a logical workflow, diagrams, and clear explanations with citations.

LC-MS/MS protocol for detecting 3-amino-N-methylpropanamide in vitro

Starting Initial Investigation

I've initiated comprehensive research by querying Google to collect data on 3-amino-N-methylpropanamide's properties. I am focusing on its chemical structure, molecular weight, and ionization characteristics to begin.

Deepening Research & Planning

I'm now diving deeper into the research. I'm expanding my Google searches to include LC-MS/MS methods for compounds similar to this compound, considering suitable sample prep techniques for in vitro matrices, and identifying potential internal standards. Concurrently, I've outlined the application note structure. It'll start with an intro, then detail materials and methods (sample prep and LC-MS/MS settings), and method validation steps. Next, I plan a workflow design for practical use.

Defining Next Steps Precisely

I am kicking off with detailed Google searches to unearth information on this compound's properties. I am also investigating similar LC-MS/MS methods, sample prep techniques, and potential internal standards. Concurrently, I've outlined an application note that will define an intro, materials & methods (sample prep, LC-MS/MS), method validation, workflow diagram, and related results.

using 3-amino-N-methylpropanamide as a building block in organic synthesis

Commencing Initial Research

I'm starting with broad Google searches to learn about 3-amino-N-methylpropanamide. I'm focusing on its chemical properties, reactivity, and uses in organic synthesis. My goal is to understand how it's used as a building block.

Developing Further Understanding

I'm now diving deeper, searching for established protocols and reaction mechanisms. I'm focusing on its bifunctional nature to find applications in heterocycle and peptidomimetic synthesis. Simultaneously, I'm identifying reputable journal articles for citations and quantitative data. I'm aiming to build a structured foundation for application notes and detailed methodologies.

Deepening Knowledge Acquisition

I'm expanding my search, focusing on established protocols and mechanisms related to this compound, especially its role in heterocyclic and peptidomimetic synthesis. I'm actively seeking review articles and primary literature from reputable chemistry journals to gather data and citations. My aim is to synthesize detailed application notes and methodologies, and I'll include reaction yields and spectroscopic data for quantitative support.

derivatization of 3-amino-N-methylpropanamide for GC-MS analysis

Initiating Information Gathering

I'm now diving into the specifics. My focus is comprehensive Google searches to identify derivatization methods for 3-amino-N-methylpropanamide, particularly for GC-MS. I'm prioritizing common derivatizing agents and their optimal reaction conditions to guide the direction of the study.

Analyzing Derivatization Strategies

I am now analyzing Google search results to zero in on suitable derivatization strategies, specifically considering the amine groups in this compound. I am also searching for established protocols and validation data to ensure the reliability of the application note, keeping in mind the need for in-text citations.

Developing the Application Note

I'm now starting with a comprehensive literature review. My searches are focused on the derivatization of this compound for GC-MS. I'm focusing on common agents, conditions, and analytical challenges, keeping in mind the need for credible sources. Then, I'll structure the application note, including an introduction, principles, methods, data tables, and a visual workflow. Finally, I will integrate everything to provide a comprehensive guide.

cell culture assays involving 3-amino-N-methylpropanamide

Initiating Knowledge Gathering

I'm starting with a deep dive into 3-amino-N-methylpropanamide. My initial focus is a comprehensive literature review. I'm aiming to understand its biological activities, mechanism of action, and common applications within cell culture assays. I'll search existing literature and databases exhaustively.

Expanding Protocol Details

I'm now deep-diving into established protocols for this compound, focusing on cell types, concentrations, and incubation details. I'm also actively searching for information about its stability and potential off-target effects. My goal is to find reliable, high-quality sources and supporting URLs for accurate citations. I'm starting to structure an application note, aiming to introduce the compound, its action, and include protocol steps and scientific reasoning.

Deepening Assay Protocol Focus

I'm now deeply engaged in protocol specifics for this compound, targeting assay endpoints. I'm actively seeking details on cell types, concentrations, and incubation durations. Simultaneously, I'm verifying the compound's stability and potential side effects, pinpointing authoritative sources, and gathering URLs for proper citations. I'm building a draft application note, including compound introductions, mechanisms of action, and protocol steps supported by scientific rationale. I plan to use DOT diagrams for visualization.

in vivo studies using 3-amino-N-methylpropanamide in animal models

Beginning Data Collection

I've initiated a thorough search for information regarding 3-amino-N-methyl propanamide. My focus now is gathering details on its chemical properties, any demonstrated biological activities, and existing in vivo animal studies. I'm aiming for a comprehensive data set to inform the next steps.

Analyzing Potential Targets

I'm now delving into potential therapeutic targets for 3-amino-N-methyl propanamide. I'm actively researching biological pathways it might affect to determine its mechanism of action. Concurrently, I'm seeking established in vivo study best practices for comparable small molecules and related animal models.

Initiating Detailed Protocol Plans

I'm now outlining the steps for an application note. First, I'll introduce 3-amino-N-methyl propanamide, then detail in vivo study protocols, covering animal models, drug prep, administration, and assessments. Following that, data analysis, potential issues, and troubleshooting will be addressed. I plan to create Graphviz diagrams to visualize the workflows and pathways, adhering to formatting guidelines. I'll also design clear tables for quantitative data such as dosing. Finally, I'll integrate everything for a comprehensive guide.

developing a standard operating procedure for 3-amino-N-methylpropanamide synthesis

Initiating Research on Synthesis

I am starting my investigation into the synthesis of 3-amino-N-methylpropanamide with focused Google searches. My primary goal is to collect comprehensive data on reaction pathways, commonly used starting materials, effective purification methods, and yields for this synthesis.

Gathering Data for Analysis

I've been initiating some targeted Google searches to find data on the synthesis of this compound. I am focusing on mechanisms, starting materials, purification, and safety. I'm prioritizing reliable sources.

Developing the Synthesis Protocol

I'm now starting a more structured approach. I'll search Google to collect data, prioritizing mechanisms, starting materials, and safety. Next, I'll select the best resources to underpin my application note. I will structure the document, draft the core content, and design Graphviz diagrams and tables. Finally, I'll compile references and review the whole thing.

purification techniques for crude 3-amino-N-methylpropanamide

Initiating Data Collection

I'm starting by zeroing in on purification methods for 3-amino-N-methylpropanamide. Specifically, I am focusing on its physical and chemical characteristics, common contaminants, and established purification methodologies. The goal is a comprehensive literature review through targeted Google searches.

Outlining Purification Strategies

I've moved on to structuring the application note, starting with an introduction covering the compound and purity importance, then detailing purification strategies. For each, I plan to cover principles, protocols, outcomes, and challenges, backed by citations. Next steps involve tables for data like solvent properties, Graphviz diagrams for workflows, and finally, a full write-up incorporating everything.

Defining Search Parameters

I am now fine-tuning search terms to maximize efficiency, focusing on physicochemical properties, contaminants, and established purification methodologies for this compound. Next, I will evaluate search results to identify the most relevant sources for distillation, chromatography, and crystallization. I'll outline an application note structure, starting with an intro on the compound and purity importance, then detailing strategies with citations.

Application Note & Protocol: A Guide to the Scalable Synthesis of 3-Amino-N-methylpropanamide

Abstract

This document provides a comprehensive guide for the scalable synthesis of 3-amino-N-methylpropanamide, a key building block in pharmaceutical and chemical research. Moving from bench-scale to pilot or industrial production presents unique challenges that necessitate a robust and well-understood process. This guide offers a detailed protocol, explains the underlying chemical principles, and addresses critical considerations for safety, efficiency, and quality control during scale-up. We will focus on a common and efficient synthetic route, providing insights into process optimization and analytical validation.

Introduction: The Significance of this compound

This compound is a versatile bifunctional molecule featuring both a primary amine and a secondary amide. This unique structure makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules, including enzyme inhibitors, receptor agonists, and other therapeutic agents. The growing demand for such compounds necessitates a reliable and scalable synthetic process to ensure a consistent and high-quality supply for research and development.

This application note details a robust and scalable method for the synthesis of this compound, focusing on the direct amidation of a β-amino acid derivative. We will explore the critical parameters that influence reaction efficiency, product purity, and overall process viability at an industrial scale.

Synthetic Strategy: A Two-Step Approach

The chosen synthetic route involves a two-step process, beginning with the protection of the amino group of β-alanine, followed by amidation with methylamine, and concluding with deprotection. This strategy is favored for its high yields, straightforward purification, and adaptability to large-scale production.

Figure 1: Overall synthetic workflow for this compound.

Rationale for Route Selection

The selection of this synthetic pathway was based on several key factors crucial for successful scale-up:

-

High Selectivity: The use of a Boc protecting group for the primary amine of β-alanine ensures that the subsequent amidation reaction occurs exclusively at the carboxylic acid moiety, preventing the formation of unwanted side products.

-

Mild Reaction Conditions: The amidation step is facilitated by common coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt), which allow the reaction to proceed at or near room temperature. This minimizes energy consumption and reduces the risk of thermal degradation of reactants or products.

-

Readily Available Starting Materials: β-alanine, Boc anhydride, and methylamine are all commercially available in bulk quantities at a reasonable cost, making the process economically viable for large-scale production.

-

Straightforward Purification: The intermediate and final products can be purified using standard techniques such as extraction and crystallization, which are readily scalable.

Detailed Protocols

Step 1: Synthesis of N-Boc-β-alanine

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| β-Alanine | 89.09 | 1.0 kg | 11.22 |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 2.56 kg | 11.73 |

| Sodium Hydroxide (NaOH) | 40.00 | 0.90 kg | 22.50 |

| 1,4-Dioxane | 88.11 | 5.0 L | - |

| Deionized Water | 18.02 | 10.0 L | - |

| Ethyl Acetate | 88.11 | 15.0 L | - |

| 1M Hydrochloric Acid (HCl) | 36.46 | As needed | - |

Procedure:

-

Reaction Setup: In a 20 L jacketed glass reactor equipped with an overhead stirrer, temperature probe, and addition funnel, dissolve sodium hydroxide (0.90 kg) in deionized water (5.0 L).

-

Addition of β-Alanine: To the stirred NaOH solution, add β-alanine (1.0 kg) portion-wise, ensuring the temperature is maintained below 25 °C. Stir until all the β-alanine has dissolved.

-

Addition of Boc Anhydride: In a separate vessel, dissolve Boc anhydride (2.56 kg) in 1,4-dioxane (5.0 L). Transfer this solution to the addition funnel.

-

Reaction: Add the Boc anhydride solution dropwise to the reaction mixture over a period of 2-3 hours, maintaining the internal temperature between 20-25 °C.

-

Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

-

Workup:

-

Once the reaction is complete, cool the mixture to 10 °C.

-

Carefully acidify the reaction mixture to a pH of 2-3 with 1M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 5.0 L).

-

Combine the organic layers and wash with brine (2 x 2.0 L).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-β-alanine as a white solid.

-

Expected Yield: 1.9 - 2.0 kg (90-95%)

Step 2: Synthesis of N-Boc-3-amino-N-methylpropanamide

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| N-Boc-β-alanine | 189.21 | 1.0 kg | 5.28 |

| Methylamine (40% in H₂O) | 31.06 | 0.82 L | 10.56 |

| EDC hydrochloride | 191.70 | 1.21 kg | 6.34 |

| HOBt hydrate | 153.14 | 0.81 kg | 5.28 |

| Dichloromethane (DCM) | 84.93 | 10.0 L | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | 5.0 L | - |

Procedure:

-

Reaction Setup: In a 20 L jacketed glass reactor, dissolve N-Boc-β-alanine (1.0 kg) and HOBt hydrate (0.81 kg) in dichloromethane (8.0 L).

-

Cooling: Cool the solution to 0-5 °C with constant stirring.

-

Addition of EDC: Add EDC hydrochloride (1.21 kg) portion-wise, ensuring the temperature remains below 10 °C. Stir the mixture for 30 minutes.

-

Addition of Methylamine: Slowly add the 40% aqueous methylamine solution (0.82 L) to the reaction mixture, maintaining the temperature below 15 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by HPLC.

-

Workup:

-

Quench the reaction by adding water (5.0 L).

-

Separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 2.5 L) and brine (2.5 L).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-amino-N-methylpropanamide as a viscous oil or low-melting solid.

-

Expected Yield: 0.95 - 1.0 kg (90-95%)

Step 3: Deprotection to Yield this compound

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| N-Boc-3-amino-N-methylpropanamide | 202.25 | 1.0 kg | 4.94 |

| Trifluoroacetic Acid (TFA) | 114.02 | 2.0 L | 26.9 |

| Dichloromethane (DCM) | 84.93 | 5.0 L | - |

| Diethyl Ether | 74.12 | 10.0 L | - |

Procedure:

-

Reaction Setup: In a 20 L reactor, dissolve N-Boc-3-amino-N-methylpropanamide (1.0 kg) in dichloromethane (5.0 L).

-

Cooling: Cool the solution to 0-5 °C.

-

Addition of TFA: Slowly add trifluoroacetic acid (2.0 L) to the stirred solution, maintaining the temperature below 15 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the deprotection by TLC or HPLC.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove the majority of the DCM and excess TFA.

-

Add diethyl ether (10.0 L) to the residue to precipitate the product as the trifluoroacetate salt.

-

Filter the solid and wash with cold diethyl ether.

-

To obtain the free amine, the salt can be neutralized with a suitable base (e.g., NaOH solution) and extracted into an appropriate solvent, or purified by ion-exchange chromatography.

-

Expected Yield: 0.85 - 0.95 kg (as TFA salt) (85-95%)

Process Safety Considerations

Scaling up chemical syntheses requires a thorough understanding and mitigation of potential hazards.

-

Methylamine: A highly flammable and corrosive gas/liquid. The 40% aqueous solution is less volatile but still poses significant inhalation and contact hazards. All manipulations should be conducted in a well-ventilated fume hood or a closed-system reactor. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat, is mandatory. An emergency shower and eyewash station must be readily accessible.

-

Trifluoroacetic Acid (TFA): A strong, corrosive acid that can cause severe burns upon contact. It is also volatile and has a pungent odor. Handle only in a well-ventilated area with appropriate PPE.

-

Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Minimize exposure by working in a well-ventilated area and using closed systems where possible.

-

Exothermic Reactions: The amidation and deprotection steps can be exothermic. The rate of addition of reagents should be carefully controlled, and the reactor must have adequate cooling capacity to maintain the desired temperature range. Continuous temperature monitoring is essential.

Process Analytical Technology (PAT) for Quality Control

Implementing PAT is crucial for ensuring consistent product quality and process efficiency during scale-up.

-

Reaction Monitoring: